Fast blue
Overview
Description
Fast Blue: Comprehensive Analysis
The term "Fast Blue" in the context of the provided papers refers to various blue-emitting materials and compounds that have been synthesized and studied for their luminescent properties. These materials include carbon quantum dots (C-dots), luminescent chelate compounds, and iridium(III) triazole derivatives, among others. They are of interest for their potential applications in electroluminescence, light modulators, and photonic crystals .
Synthesis Analysis
The synthesis of blue-emitting materials is a key area of research. For instance, the fast synthesis of blue-luminescent C-dots at ambient conditions has been achieved using a microplasma process, which results in a uniform distribution of C-dots with a peak size of approximately 2.4 nm . Novel blue/green luminescent chelate compounds have been synthesized using ligands such as 2-(2-pyridyl)indole and 2-(2-pyridyl)-7-azaindole, which are chelated to central atoms like zinc and beryllium . Additionally, blue-emitting complexes with phenylpyridine and triazole ligands have been synthesized for use in light-emitting electrochemical cells .
Molecular Structure Analysis
The molecular structures of these blue-emitting materials are diverse and have been characterized using various techniques. Raman spectroscopy indicates that the majority of the produced C-dots are predominantly graphitic in nature . The structures of the luminescent chelate compounds have been confirmed by ab initio calculations, which also explain the blue shift in emission energy due to the presence of an extra nitrogen atom in the ligand . The geometry and symmetry of the iridium(III) triazole derivatives have been confirmed by crystal structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these materials are crucial for their luminescent properties. For example, the plasma-assisted synthesis of C-dots induces non-equilibrium reactive chemistry that accelerates the formation process . The synthesis of blue dyes involves condensation reactions followed by reactions with cyanuric chloride and sulfuric ester aniline to obtain reactive dyes with good fastness properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these blue-emitting materials are tailored for specific applications. The C-dots exhibit photoluminescence with an emission peak that shifts depending on the excitation source . The luminescent chelate compounds are air-stable, readily sublimable, and have high melting points, making them suitable for electroluminescent devices . The positively charged iridium(III) triazole derivatives show the bluest emission with the fastest response time reported for such complexes . The stabilization of blue phases in liquid crystals over a wide temperature range, including room temperature, and their fast electro-optical switching capabilities are significant for practical applications . The universal blue fluorescence of polymer carbon dots is attributed to charge transfer within entangled polyamide chains, which is enhanced by supramolecular interactions .
Scientific Research Applications
Protein Staining in Research
Fast Blue has been utilized in various staining methods for scientific research. A study by Wu Yuan (2013) described a fast protein staining method combining microwave heating with Coomassie Brilliant Blue G-250 for rapid analysis of protein electrophoresis, providing an environment-friendly approach with similar sensitivity to classic staining protocols.
Neuronal Tracing and Connectivity Studies
Fast Blue is extensively used in neuroscience for tracing neuronal connections. For example, research by I. Hendry, C. Hill, and D. Watters (1986) employed Fast Blue to investigate the regeneration of superior cervical ganglionic neurons after axotomy. Similarly, P. Słoniewski, K. Usunoff, and C. Pilgrim (1985) found that Fast Blue can be used for both retrograde and anterograde neuronal tracing, providing valuable insights into the strio-nigro-striatal loop of the rat.
Impact on Cell Characteristics
A study by G. Vince et al. (1997) revealed that Fast Blue staining in cell cultures can influence basic cell characteristics like adhesion, proliferation, and migration. This finding is crucial for interpreting results in cell invasion and migration studies.
Use in Diverse Biological Applications
Fast Blue has applications beyond neurosciences. For instance, K. Benes and M. Kamínek (1973) demonstrated its use in plant material staining, providing a method for distinguishing between different cellular components.
Clinical and Biological Research
In clinical and biological research, Fast Blue has been used to differentiate various types of primary afferent neurons based on their target tissues, as shown by C. O'brien et al. (1989). Furthermore, it has been employed in studies like those by R. Burde (1988) to investigate neuronal pools in monkeys.
Safety And Hazards
Future Directions
A study has been conducted to assess the effectiveness of different Fast Blue protocols in labeling α-MNs . The study found that tracer protocols of lower concentration and shorter labeling durations were generally better in labeling young α-MNs, whereas tracer protocols of higher tracer concentration and longer labeling durations were generally better in labeling aged α-MNs . These results inform future studies on the selection of optimal Fast Blue protocols for α-MNs labeling in normal, aging, and neurodegenerative disease conditions .
properties
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2.2ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;/h3-8H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYQAEFVHIZFLR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20282-70-6 (Parent) | |
Record name | Tetrazotized-o-dianisidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60920013 | |
Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fast blue | |
CAS RN |
91-91-8, 74749-42-1, 14263-94-6 | |
Record name | Tetrazotized-o-dianisidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamidino compound 253/50 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074749421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.